![molecular formula C17H18N2O4 B5208320 N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide, also known as ENB-003, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide exerts its effects through the inhibition of histone deacetylase 6 (HDAC6), an enzyme that plays a role in various cellular processes such as protein trafficking and degradation. By inhibiting HDAC6, N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide alters the acetylation status of key proteins involved in cancer cell growth and Alzheimer's disease pathogenesis.
Biochemical and Physiological Effects:
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by altering the expression of key proteins involved in these processes. In Alzheimer's disease research, N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide reduces the accumulation of amyloid beta by enhancing the clearance of the protein from the brain. Additionally, N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for HDAC6 inhibition. However, N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide also has limitations, such as its poor solubility in aqueous solutions and potential off-target effects on other HDAC isoforms.
Future Directions
For N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide research include investigating its potential therapeutic effects in other diseases such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide for use in clinical trials. Finally, understanding the off-target effects of N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide on other HDAC isoforms will be important for its safe and effective use in clinical settings.
Synthesis Methods
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide is synthesized through a multi-step process involving the condensation of 4-ethoxybenzaldehyde with 2-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced with sodium borohydride to yield N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has been studied for its potential therapeutic effects in various diseases such as cancer and Alzheimer's disease. In cancer research, N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has been shown to reduce the accumulation of amyloid beta, a hallmark of the disease.
properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-14-10-8-13(9-11-14)12(2)18-17(20)15-6-4-5-7-16(15)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYXXODKTYUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.